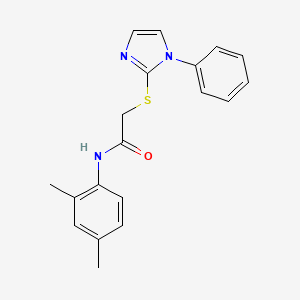
N-(2,4-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide, also known as DMPI, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DMPI belongs to the class of imidazole derivatives and has been shown to possess antimicrobial, antifungal, and anticancer properties.
Scientific Research Applications
Xylan Derivatives and Applications
Xylan derivatives, through chemical modification, yield biopolymer ethers and esters with specific properties influenced by their functional groups and substitution patterns. These derivatives have potential applications in drug delivery, paper strength additives, flocculation aids, and as antimicrobial agents, demonstrating the versatility of chemically modified biopolymers in various fields (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Organotin(IV) Complexes in Antituberculosis
Organotin(IV) complexes exhibit significant antituberculosis activity, suggesting that the structural diversity and the nature of ligands in these complexes play crucial roles in their biological effectiveness. This review highlights the potential of organotin complexes as leads for new antituberculosis drugs, underscoring the importance of metal-based compounds in medicinal chemistry (Iqbal, Ali, & Shahzadi, 2015).
AMPA Receptor Agonists in Depression Treatment
The review discusses the potential of AMPA receptor agonists as novel antidepressants, indicating their rapid onset and efficacy in treating depression, including resistant forms. This suggests a promising future for research into AMPA agonists as a new class of antidepressants (Yang, Zhou, Li, Yang, Szewczyk, Pałucha-Poniewiera, Poleszak, Pilc, & Nowak, 2012).
Sulfonamide and Its Derivatives in Medicinal Chemistry
Sulfonamides and their derivatives continue to play a significant role in medicinal chemistry, offering a broad spectrum of biological activities including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. This review explores the advances in sulfonamide chemistry and its implications for developing new therapeutic agents (Carta, Scozzafava, & Supuran, 2012).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-8-9-17(15(2)12-14)21-18(23)13-24-19-20-10-11-22(19)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJMUURIEPTEDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
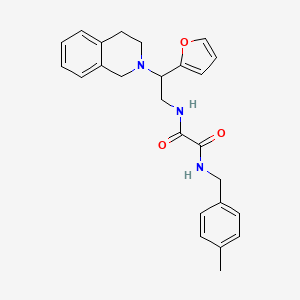
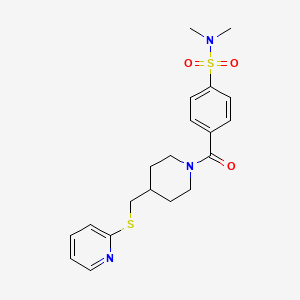
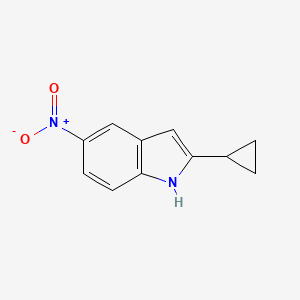
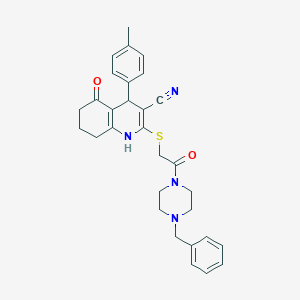
![1-(2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2385357.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2385359.png)
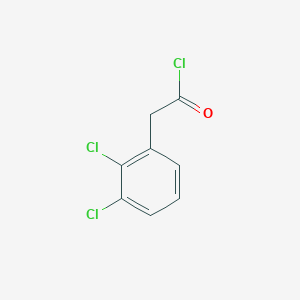
![N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2385362.png)
![1-(2-ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2385363.png)
![2-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2385364.png)
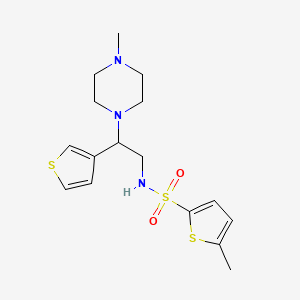
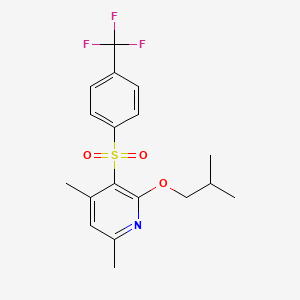
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2385370.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2385372.png)
